molecular formula C8H6F3NO B12076848 3-Pyridineacetaldehyde, 6-(trifluoromethyl)-

3-Pyridineacetaldehyde, 6-(trifluoromethyl)-

Cat. No.: B12076848
M. Wt: 189.13 g/mol
InChI Key: CWBVKURYWWSLIY-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid.

    Reduction: 2-[6-(Trifluoromethyl)pyridin-3-yl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can be compared with other trifluoromethyl-substituted pyridine derivatives:

The unique combination of the trifluoromethyl group and the acetaldehyde moiety in 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde provides it with distinct chemical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2

InChI Key

CWBVKURYWWSLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC=O)C(F)(F)F

Origin of Product

United States

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